molecular formula C13H17ClN2O B7636803 N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide

N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide

Cat. No. B7636803
M. Wt: 252.74 g/mol
InChI Key: NJKXHOOKYYCRRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide, also known as CMAP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyrrolidinyl amides and is commonly used as a tool compound in drug discovery.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide is not fully understood, but it is believed to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes, including learning and memory, attention, and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide can enhance the activity of the α7 nicotinic acetylcholine receptor, leading to increased calcium influx and neurotransmitter release. This can result in improved cognitive function and reduced inflammation. N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide has also been shown to have analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide in lab experiments is its high potency and selectivity for the α7 nicotinic acetylcholine receptor. This allows for precise targeting of this receptor and reduces the risk of off-target effects. However, one limitation is that N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide is not suitable for in vivo studies due to its poor pharmacokinetic properties.

Future Directions

There are several future directions for research involving N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide. One area of interest is the development of more potent and selective modulators of the α7 nicotinic acetylcholine receptor. Another direction is the investigation of the therapeutic potential of N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide and related compounds in various neurological and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide and its effects on neuronal signaling.

Synthesis Methods

The synthesis of N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide involves the reaction of 2-chloro-4-methylphenyl isocyanate with pyrrolidine-1-carboxylic acid in the presence of a base. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide has been used in various scientific research applications, including drug discovery, medicinal chemistry, and neuroscience. It has been used as a tool compound to study the mechanism of action of various drugs and to identify potential drug targets. N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide has also been used to study the role of neurotransmitters in the brain and to investigate the effects of drugs on neuronal signaling.

properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-10-4-5-12(11(14)8-10)15-13(17)9-16-6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKXHOOKYYCRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide

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